molecular formula C36H28N2O6 B1668944 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy- CAS No. 91-92-9

2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-

Cat. No. B1668944
CAS RN: 91-92-9
M. Wt: 584.6 g/mol
InChI Key: AXUHYNGMYQMRRI-UHFFFAOYSA-N
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Description

“2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-]” is a complex organic compound . It is also known by other names such as Acna Naphthol BG, Amanil Naphthol AS-BG, and Azoic Coupling Component 19 . It is a cream-colored uniform powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C19H17NO4 . The IUPAC Standard InChIKey for this compound is LAKNSQZHAUYJJM-UHFFFAOYSA-N . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.3426 . It is insoluble in water and sodium carbonate solution, but soluble in xylene . It has a melting point of 222 223 ℃ . In sodium hydroxide solution, it appears yellow and is stable to air .

properties

IUPAC Name

3-hydroxy-N-[4-[4-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2O6/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUHYNGMYQMRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O)OC)NC(=O)C5=CC6=CC=CC=C6C=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059033
Record name 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-
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Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-

CAS RN

91-92-9
Record name N,N′-(3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diyl)bis[3-hydroxy-2-naphthalenecarboxamide]
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Record name Naphtanilide BR
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Record name 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-
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Record name 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-
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Record name 3,3'-dihydroxy-N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)di-2-naphthamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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